6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine
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Overview
Description
6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine is a compound of interest in various fields of chemistry and pharmacology. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules. The presence of the phenylprop-1-en-1-yl group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine typically involves the reaction of 1-phenylprop-1-en-1-yl derivatives with benzimidazole precursors. One common method involves the use of alkylation reactions where the benzimidazole is treated with 1-phenylprop-1-en-1-yl halides under basic conditions . Another approach includes the use of transition metal-catalyzed coupling reactions, which can offer higher yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The pathways involved often include inhibition of key enzymes in metabolic processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenylprop-1-en-1-yl-benzimidazole: Similar structure but lacks the amine group.
2-Phenylbenzimidazole: Lacks the prop-1-en-1-yl group.
Benzimidazole derivatives: Various substitutions on the benzimidazole ring.
Uniqueness
6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine is unique due to the combination of the benzimidazole core with the phenylprop-1-en-1-yl group and the presence of an amine functionality.
Properties
CAS No. |
88599-76-2 |
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Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6-(1-phenylprop-1-enyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C16H15N3/c1-2-13(11-6-4-3-5-7-11)12-8-9-14-15(10-12)19-16(17)18-14/h2-10H,1H3,(H3,17,18,19) |
InChI Key |
MKNFYJCZGXZHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3)N |
Origin of Product |
United States |
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